2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, a piperazine ring, and an ethoxy-hydroxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with piperazine to form 4-[(4-bromophenyl)sulfonyl]-1-piperazine. This intermediate is then reacted with 3-ethoxy-2-hydroxybenzaldehyde in the presence of a suitable catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of iodophenyl derivatives.
Scientific Research Applications
2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the bromophenyl and sulfonyl groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide
- 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide
- 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(5-bromo-2-thienyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C21H25BrN4O5S |
---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H25BrN4O5S/c1-2-31-19-5-3-4-16(21(19)28)14-23-24-20(27)15-25-10-12-26(13-11-25)32(29,30)18-8-6-17(22)7-9-18/h3-9,14,28H,2,10-13,15H2,1H3,(H,24,27)/b23-14+ |
InChI Key |
BZMAXPOZOHOYBZ-OEAKJJBVSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.